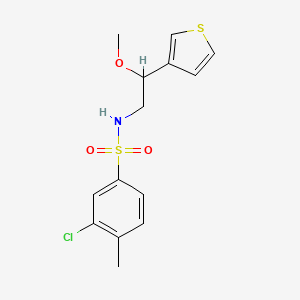

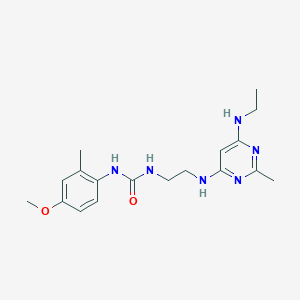

3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C15H17ClN2O3S, and has been found to have interesting properties that make it useful for various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral/Antifungal Activities

A study detailed the synthesis of novel benzenesulfonamides with potential anti-HIV and antifungal activities. These compounds were prepared by reacting 4-(4-methyl, chloro, methoxyphenylsulfonamido)alkyl carboxylic acid hydrazides with carbon disulfide and potassium hydroxide. The synthesized compounds underwent in vitro screening to assess their anti-HIV and antifungal efficacies (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

Another research focused on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited significant photodynamic therapy potential due to their good fluorescence properties and high singlet oxygen quantum yield. Such features make them promising candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antitumor Sulfonamides

Investigations into antitumor sulfonamides, including various N-substituted 4-methoxybenzenesulfonamides, have identified potent cell cycle inhibitors. These compounds have shown promise in clinical trials for their ability to disrupt tubulin polymerization and induce antiproliferative effects in cancer cell lines, highlighting their potential as anticancer agents (Owa et al., 2002).

Chemical Synthesis and Modification

The utility of N-chloro-N-methoxybenzenesulfonamide as a reactive chlorinating agent for various organic compounds demonstrates its versatility in chemical synthesis. This reagent has been effectively used to chlorinate phenols, anisoles, and aromatic amines, among others, yielding chlorinated products in good to high yields. Such chemical processes are crucial for the development of pharmaceuticals and other chemical products (Pu et al., 2016).

Environmental Implications

Research into the transport characteristics of related sulfonamide compounds, like chlorsulfuron, through soil columns has provided insights into the environmental mobility and persistence of such chemicals. Understanding their transport mechanisms is essential for assessing the environmental impact of sulfonamide-based herbicides and related compounds (Veeh et al., 1994).

Eigenschaften

IUPAC Name |

3-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S2/c1-10-3-4-12(7-13(10)15)21(17,18)16-8-14(19-2)11-5-6-20-9-11/h3-7,9,14,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTUGUQVKVNKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2452568.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2452570.png)

![[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2452576.png)

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-6-(2-methylpropoxy)pyridine-3-carboxamide hydrochloride](/img/structure/B2452588.png)

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2452590.png)

![N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2452591.png)